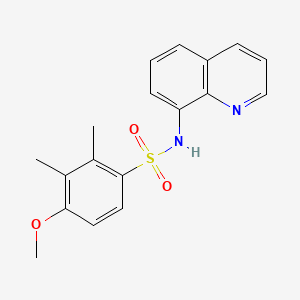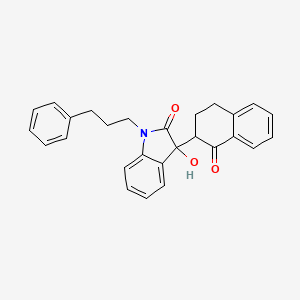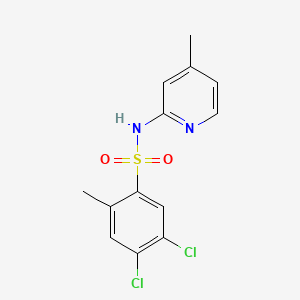![molecular formula C18H15F3N4O2 B13371363 1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)
1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Triazole Ring:
Introduction of the Difluoromethoxy Group: This step involves the substitution of a hydrogen atom with a difluoromethoxy group, often using difluoromethylating agents.
Coupling Reactions: The final step involves coupling the triazole core with the phenyl and ethyl groups through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-[4-(Difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(Difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[4-(Difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share a similar structure but differ in the substitution pattern, leading to different chemical and biological properties.
Phenylboronic acids: These compounds are used as synthetic intermediates and have different applications in organic synthesis and medicine.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have a different core structure but share some similarities in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C18H15F3N4O2 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-2-15-16(17(26)22-14-6-4-3-5-13(14)19)23-24-25(15)11-7-9-12(10-8-11)27-18(20)21/h3-10,18H,2H2,1H3,(H,22,26) |
Clave InChI |
RUDZSGWPPXIIMT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide](/img/structure/B13371284.png)

![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)
![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)
![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)

![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)

![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)
